molecular formula C9H8Cl2O B2730900 2-(2,4-Dichlorophenyl)-2-methyloxirane CAS No. 133145-48-9

2-(2,4-Dichlorophenyl)-2-methyloxirane

Cat. No. B2730900
CAS RN: 133145-48-9
M. Wt: 203.06
InChI Key: WCIUFOJBKPQZKW-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)-2-methyloxirane, commonly known as DCMO, is a synthetic organic compound with the chemical formula C9H8Cl2O. It is a chiral molecule that has two enantiomers, R and S. DCMO has been extensively studied for its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

Agrochemical Impurities and Environmental Impact

Studies on agrochemical formulations, such as pentachlorophenol (PCP) and chloronitrofen, have highlighted the presence of dioxin impurities, which include compounds structurally related to 2-(2,4-Dichlorophenyl)-2-methyloxirane. These impurities have been identified in historic Japanese agrochemical formulations, indicating potential environmental and health impacts. Research estimates that the total dioxin emissions from the use of agrochemicals in Japan over a forty-year period amounted to significant quantities of PCDD/DFs, pointing to the need for careful management and regulation of such chemicals to mitigate their environmental impact (Masunaga, Takasuga, & Nakanishi, 2001).

Herbicide Toxicity and Environmental Persistence

A scientometric review of 2,4-dichlorophenoxyacetic acid (2,4-D), closely related to this compound, discusses its widespread use in agriculture and urban areas and the consequent environmental impact. The review highlights the rapid advancement in research on the toxicology and mutagenicity of 2,4-D, shedding light on its persistence in the environment and potential non-target effects, including risks to aquatic species and implications for human health due to occupational exposure. This body of work underlines the importance of continued research and monitoring of such herbicides in the environment (Zuanazzi, Ghisi, & Oliveira, 2020).

Polymerization Research

Research into the polymerization of 2-(2′,4′-dichlorophenyl)-4-methylene-1,3-dioxolane, a compound structurally related to this compound, has been conducted to understand its behavior under different catalytic conditions. The study proposed a polymerization mechanism based on the analysis of resulting polymers, contributing to the broader field of polymer science and offering insights into the chemical behavior of such compounds (Morariu & Simionescu, 1994).

Environmental Remediation Techniques

Innovative approaches to environmental remediation have explored the use of bacterial endophytes to enhance the degradation of 2,4-dichlorophenoxyacetic acid, a compound closely related to this compound. This research demonstrates the potential for biotechnological interventions to improve the efficiency of phytoremediation projects, offering a sustainable solution to mitigate the impact of herbicide contamination in the environment (Germaine et al., 2006).

Cytochrome P450 Isozymes Inhibition

The study on the selective inhibition of cytochrome P450 isozymes by the herbicide synergist tridiphane, structurally similar to this compound, sheds light on the complex interactions between chemicals and biological systems. This research highlights the potential impacts of chemical compounds on the metabolic pathways in mammals, emphasizing the need for thorough toxicological evaluations to understand the implications of chemical exposure on human health and the environment (Moreland, Novitzky, & Levi, 1989).

properties

IUPAC Name

2-(2,4-dichlorophenyl)-2-methyloxirane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O/c1-9(5-12-9)7-3-2-6(10)4-8(7)11/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCIUFOJBKPQZKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CO1)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

133145-48-9
Record name 2-(2,4-dichlorophenyl)-2-methyloxirane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The title compound was prepared by following general procedure 3. DMSO was added to NaH (1 equiv.) and heated to 65° C. for 1 h. THF was added at the same temperature and heated for another 10 min. After 10 min., the reaction mixture was cooled to 0° C. Trimethylsulfonium iodide (1 equiv.) was added and the reaction mixture was stirred for 10 min. after which the solution of 1-(2,4-dichlorophenyl)ethanone (1 equiv.) in THF was added dropwise. After complete addition, the reaction mixture was stirred at RT for 2 h. The product was detected by LCMS and the reaction mixture was poured into ice water, extracted in diethyl ether (4×50 mL), dried over Na2SO4 and concentrated at 25° C. to obtain the product.
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Synthesis routes and methods II

Procedure details

DMSO is added to NaH (1-1.8 equiv.) and heated to 65° C. for one h. THF is added at same temperature and heated for another 10 min. After 10 min., the reaction mixture is cooled to 0° C. Trimethylsulfonium iodide (1-1.2 equiv.) is added and the contents are stirred for 10 min. after which the solution of 1-(2,4-dichlorophenyl)ethanone (1 equiv.) in THF is added dropwise. After complete addition, the reaction mixture is stirred at RT for 2 h; the reaction is monitored by LCMS. After completion, the reaction mixture is poured in ice water, extracted in diethyl ether, dried over sodium sulfate and concentrated at 25° C. to get the crude product.
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